2-Éthynylbenzaldéhyde

Vue d'ensemble

Description

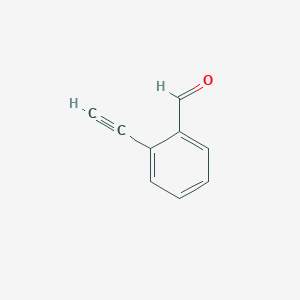

2-Ethynylbenzaldehyde (2-EBA) is an organic compound belonging to the class of compounds known as aldehydes. It is an aromatic compound with a molecular formula of C8H6O and a molecular weight of 122.13 g/mol. It is a colorless, crystalline solid with a sweet, almond-like odor. 2-EBA is used in a variety of applications, including as a reagent in chemical synthesis, as a starting material for the production of pharmaceuticals, and as a component of fragrances and flavors.

Applications De Recherche Scientifique

Modification sélective N-terminale des peptides et des protéines

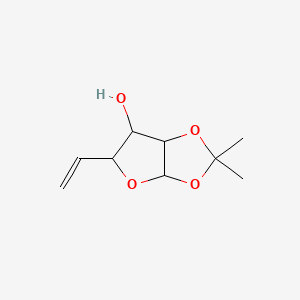

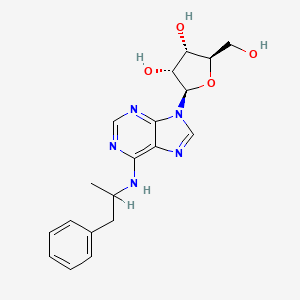

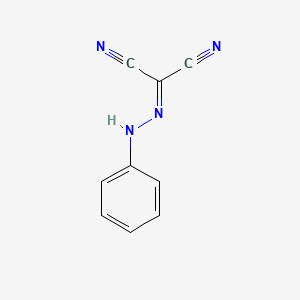

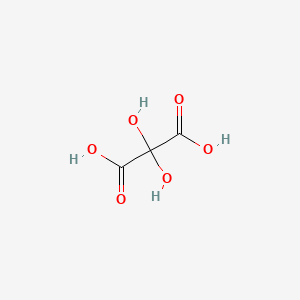

Le 2-Éthynylbenzaldéhyde (2-EBA) a été utilisé pour la modification sélective N-terminale des peptides et des protéines {svg_1}. Cette méthode permet la production de bioconjugués bien définis. La réaction est réalisée en milieu légèrement acide, dans une solution saline tamponnée au phosphate, en utilisant du 2-EBA avec des substituants donneurs d'électrons {svg_2}. Cette méthode a été utilisée pour modifier une bibliothèque de peptides, le lysozyme, la ribonucléase A et un mutant d'arginase recombinante thérapeutique de Bacillus caldovelox {svg_3}.

Approches de fragmentation covalente ciblant des résidus non-cystéine

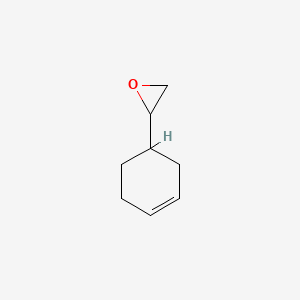

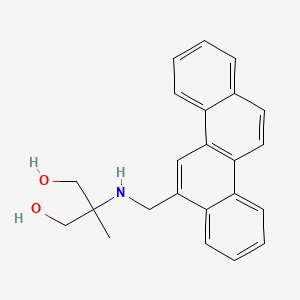

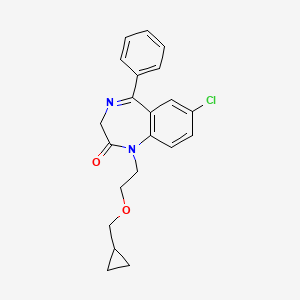

Le this compound a été utilisé dans des approches de fragmentation covalente ciblant des résidus non-cystéine {svg_4}. Cette méthode utilise le fragment 2-éthynylbenzaldéhyde pour générer des sels d'isoquinoléinium, conduisant à des inhibiteurs sélectifs et actifs sur les cellules de la kinase ABL, de la kinase du récepteur du facteur de croissance épidermique (EGFR) et de Mcl-1 avec des temps de résidence longs {svg_5}. Cette approche peut cibler à la fois les lysines catalytiques et non catalytiques {svg_6}.

Synthèse de benzimidazoles fusionnés à l'iodoisoquinoléine

Le this compound peut être utilisé dans la synthèse de benzimidazoles fusionnés à l'iodoisoquinoléine {svg_7}. Ceci est réalisé via une iodocyclisation en tandem du 2-éthynylbenzaldéhyde avec de l'o-benzènediamine et de l'iode en présence d'iodure de cuivre(I) {svg_8}.

Mécanisme D'action

Target of Action

2-Ethynylbenzaldehyde (EBA) primarily targets protein kinases and non-kinases . The compound has been shown to be particularly effective against the ABL kinase , a protein that plays a crucial role in cell differentiation, division, and adhesion .

Mode of Action

EBA operates through a lysine-targeting strategy . It selectively targets the conserved catalytic lysine in the enzyme, thereby generating potent and selective small-molecule inhibitors . This interaction results in the inhibition of the targeted proteins, disrupting their normal function .

Pharmacokinetics

The compound’s effectiveness in cell studies suggests it has sufficient bioavailability to interact with its targets .

Result of Action

The primary result of EBA’s action is the inhibition of its target proteins. In cell studies, EBA has been shown to be cell-active, capable of covalently engaging endogenous ABL kinase in K562 cells with a long-residence time and few off-targets . This suggests that EBA can effectively disrupt the function of its target proteins within a cellular context.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDSAJWVTKUHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348726 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38846-64-9 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the mechanism of isoquinoline formation from 2-Ethynylbenzaldehyde and hydrazines?

A2: Two mechanistic pathways have been proposed []:

Q2: Is the formation of isoquinoline N-imines general for all types of hydrazines?

A3: While sulfonyl- and acyl-hydrazones show good reactivity, reactions with semicarbazone and 2,4-dinitrophenylhydrazone fail to yield the cyclized product []. This suggests that the electronic nature of the substituent on the hydrazine nitrogen influences its reactivity towards cyclization.

Q3: What are the alternative heterocyclic systems accessible from 2-Ethynylbenzaldehyde besides isoquinolines?

A3: 2-Ethynylbenzaldehyde can be used to synthesize various other heterocycles:

- Indole-fused systems: Copper-catalyzed multi-component reactions with 2-ethynylanilines, aldehydes, and amines generate diverse indole-fused scaffolds, including pyridoindoles, benzoindoloazepines, and beta-carbolines [].

- Imidazo[2,1-a]isoquinolines: Reacting 2-Ethynylbenzaldehyde with a diketone yields dithienylethene derivatives containing imidazo[2,1-a]isoquinoline units, which exhibit interesting photochromic properties [].

- Benzimidazo[2,1-a]isoquinolines: Catalyst-free reaction of 2-Ethynylbenzaldehyde with ortho-phenylenediamines in ethanol results in the formation of benzimidazo[2,1-a]isoquinoline derivatives via alkyne hydroamination [].

- Perimidines: Copper-catalyzed hydroamination of 2-Ethynylbenzaldehyde with diaminonaphthalene, followed by palladium-catalyzed arylation, affords highly fused perimidine derivatives [, ].

Q4: Can 2-Ethynylbenzaldehyde participate in metal-catalyzed reactions?

A4: Yes, 2-Ethynylbenzaldehyde is a suitable substrate for various metal-catalyzed transformations:

- Copper-catalyzed reactions: Besides the aforementioned indole and perimidine syntheses, copper(I) catalysis enables the synthesis of 3-(aminomethyl)isoquinolines via a four-component domino coupling-cyclization with paraformaldehyde, a secondary amine, and t-BuNH2 [].

- Iron-catalyzed reactions: Iron(II) catalysis facilitates a radical cascade cyclization of 2-Ethynylbenzaldehyde with aryl isonitriles in the presence of tert-butylhydroperoxide (TBHP), leading to quinoline-based polyheterocyclic compounds [].

- Zinc-catalyzed reactions: ZnCl2 catalyzes a [4+2] benzannulation reaction between 2-Ethynylbenzaldehyde and alkynes, providing a route to diverse naphthalene derivatives [, ].

Q5: Are there any applications of 2-Ethynylbenzaldehyde beyond heterocycle synthesis?

A5: Yes, 2-Ethynylbenzaldehyde finds use in other areas:

- Pauson-Khand reaction: It acts as a substrate in the intermolecular Pauson-Khand reaction with ethylene, catalyzed by dimethyl sulfide, affording 2-(2-formylphenyl)cyclopentenone, a valuable intermediate for synthesizing substituted aromatic fused 2,3-dihydroindanones [].

- N-terminal peptide modification: 2-Ethynylbenzaldehyde derivatives can be utilized for the selective modification of N-terminal cysteine residues in peptides and proteins [].

- Fluorescence probe development: A fluorescent probe for cyanide detection was developed based on the Sonogashira reaction of 2-Ethynylbenzaldehyde with N-butyl-4-bromo-1,8-naphthalimide [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)